



Application Notes and Protocols for Archaeological Data Recovery Under ACHP Guidelines

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This document provides detailed application notes and protocols for conducting archaeological data recovery in accordance with the guidelines established by the Advisory Council on Historic Preservation (**ACHP**). These procedures are primarily situated within the framework of Section 106 of the National Historic Preservation Act (NHPA), which requires federal agencies to consider the effects of their projects on historic properties.[1] Archaeological data recovery is a common mitigation measure used when adverse effects on a significant archaeological site are unavoidable.[1][2][3] It is a carefully planned and executed process to retrieve significant information from a site before it is damaged or destroyed.[1]

Application Note 1: The Section 106 Process and the Role of Data Recovery

Section 106 of the NHPA mandates that federal agencies identify and assess the effects of their undertakings on historic properties. The process involves consultation with State Historic Preservation Officers (SHPOs), Tribal Historic Preservation Officers (THPOs), and other interested parties. Data recovery is not an automatic outcome; it is chosen as a mitigation strategy when a historic property, specifically an archaeological site eligible for the National Register of Historic Places, cannot be preserved in place. The goal of data recovery is to preserve the important information that makes a site significant.

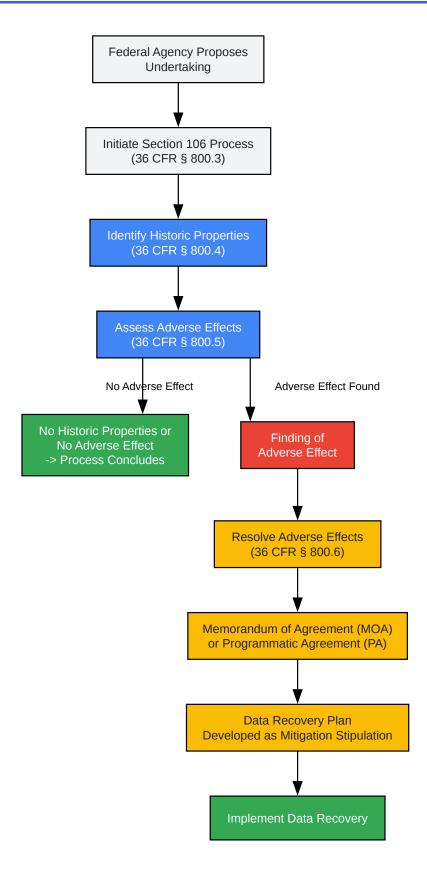


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The process leading to a data recovery decision involves several key steps, beginning with the initiation of a project by a federal agency and proceeding through consultation to determine if adverse effects can be avoided, minimized, or mitigated.





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Logical workflow for the ACHP Section 106 process leading to data recovery.



Application Note 2: The Data Recovery Plan

Once data recovery is determined to be the appropriate mitigation measure, a comprehensive Data Recovery Plan must be developed. This plan serves as the guiding research design and operational blueprint for all subsequent fieldwork and laboratory analysis. The plan should be developed in consultation with the SHPO/THPO and other consulting parties and is often included as an appendix in a Memorandum of Agreement (MOA). A responsible plan should be grounded in regional, state, or local historic preservation plans and address specific research questions.

Key Components of a Data Recovery Plan:

- Research Design: Clearly defined research questions and objectives tailored to the specific site. This links the data to be recovered with broader anthropological and historical research themes.
- Field Methods: A detailed description of the excavation and documentation methods to be employed. This includes mapping strategies, excavation unit placement, and sampling procedures.
- Laboratory Analysis Plan: A plan outlining the methods for processing, cataloging, and analyzing recovered artifacts and samples.
- Curation: Arrangements for the long-term curation of artifacts, records, and other materials at a suitable repository.
- Reporting and Dissemination: A commitment to produce a comprehensive technical report
 meeting professional standards, such as the Department of the Interior's Format Standards
 for Final Reports of Data Recovery Programs. The plan should also include provisions for
 public outreach and dissemination of results.
- Professional Qualifications: Assurance that the work will be supervised by personnel meeting the Secretary of the Interior's Professional Qualifications Standards.

Protocol 1: Fieldwork Methodologies



Fieldwork is a destructive process; therefore, meticulous documentation is essential to preserve the archaeological context of all recovered data. All field methods must be documented, including journals, forms, sketches, and photographs.

Step 1: Site Preparation and Mapping

- Establish a Site Grid: A precise grid system is established over the excavation area using a total station or similar surveying equipment. This grid is crucial for maintaining horizontal control and accurately mapping the location of all artifacts and features.
- Surface Collection and Documentation: A systematic pedestrian survey and collection of surface artifacts is conducted. The ground surface is photographed and mapped.
- Geophysical Survey (Optional): Non-invasive techniques like ground-penetrating radar or magnetometry may be used to identify subsurface features before excavation.

Step 2: Excavation

 Mechanical Stripping: In areas where the upper soil layers have been disturbed (e.g., by plowing), heavy machinery may be used under the constant supervision of an archaeologist to remove the disturbed topsoil and expose intact archaeological features.

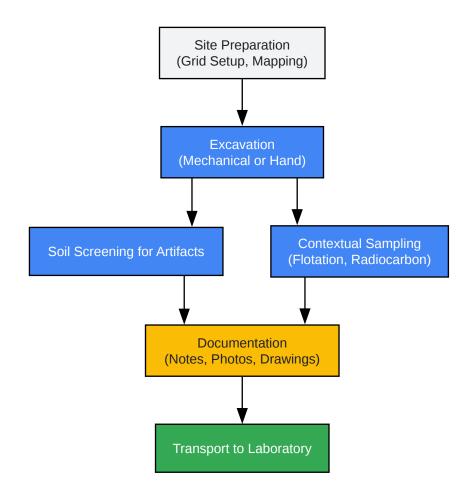
• Hand Excavation:

- Horizontal Excavation: Involves opening large areas to understand the spatial arrangement of a site at a specific point in time.
- Vertical Excavation: Focuses on digging deep, often in smaller units, to reveal a chronological sequence of soil layers (stratigraphy).
- Feature Excavation: Archaeological features (e.g., pits, postholes, hearths) are typically
 excavated in sections (halves or quadrants) to expose and document their vertical profile
 before the remainder is removed.

Step 3: Data Collection and Recovery



- Screening: All excavated soil is screened through wire mesh (typically ¼-inch or ⅓-inch) to ensure the recovery of small artifacts.
- Sampling: Soil samples are collected from feature fill and stratigraphic layers for specialized analyses like flotation (to recover plant remains) and chemical analysis. Samples for radiocarbon dating (e.g., charcoal) are collected carefully to avoid contamination.
- Documentation: All aspects of the excavation are thoroughly documented through standardized forms, detailed notes, scaled drawings of plan views and profiles, and highresolution digital photography.



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Generalized experimental workflow for archaeological fieldwork.

Protocol 2: Laboratory Methodologies

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The analysis of artifacts and samples recovered during fieldwork is where much of the detailed interpretation occurs. Laboratory protocols ensure that all materials are properly cleaned, cataloged, analyzed, and prepared for curation.

Step 1: Initial Processing

- Washing and Cleaning: Artifacts are carefully cleaned to remove dirt. The method depends
 on the material; for example, delicate materials may be dry-brushed, while durable items like
 stone tools are washed with water.
- Stabilization: Some artifacts may require conservation treatment to prevent deterioration after being removed from the ground.
- Sorting: Artifacts are sorted into basic material categories (e.g., lithic, ceramic, bone, metal).

Step 2: Cataloging and Data Entry

- Numbering: Each artifact is assigned a unique catalog number that links it to its precise provenience (the site, excavation unit, and level where it was found). This number is written directly on the artifact or on an attached tag.
- Database Entry: All information about the artifact (material, type, weight, measurements, provenience) is entered into a database. This database is essential for subsequent quantitative analysis.

Step 3: Specialized Analyses Based on the research design, specialized analyses are conducted:

- Lithic Analysis: The study of stone tools to understand technology, function, and raw material procurement.
- Ceramic Analysis: The study of pottery to determine vessel form, function, manufacturing techniques, and cultural affiliation.
- Flotation: Processing of soil samples in water to separate light materials (seeds, charcoal)
 from heavy materials (soil, tiny artifacts). The recovered plant remains are then identified
 (paleoethnobotanical analysis).



- Faunal Analysis: Identification and analysis of animal bones to reconstruct diet, subsistence strategies, and past environments.
- Chronometric Dating: Submission of appropriate samples (e.g., charcoal, organic residues) for dating via methods like Accelerator Mass Spectrometry (AMS) radiocarbon dating.

Data Presentation and Reporting

The final report is the primary product of the data recovery effort, presenting the project's methods, the data recovered, and the interpretive conclusions. Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Example of Artifact Catalog Data

Catalog No.	Unit	Level	Provenie nce (N, E, Z)	Artifact Class	Descripti on	Weight (g)
2025.01.0 1	1	3	100.5, 201.2, 98.7	Lithic	Chert Flake	5.2
2025.01.02	1	3	100.6, 201.4, 98.6	Ceramic	Shell- tempered body sherd	12.8

| 2025.01.03 | 2 | 2 | 105.1, 200.9, 99.1 | Faunal | Deer phalanx | 8.1 |

Table 2: Example of Archaeological Feature Summary



Feature No.	Unit	Туре	Dimensions (cm)	Associated Samples	Description
F-01	1	Pit	85 x 70 x 45	Flotation, C14	Circular pit with dark, organic-rich fill and charcoal flecks.

| F-02 | 3 | Posthole | 15 x 15 x 25 | None | Small, circular stain with defined edges. |

Table 3: Example of Radiocarbon Dating Results

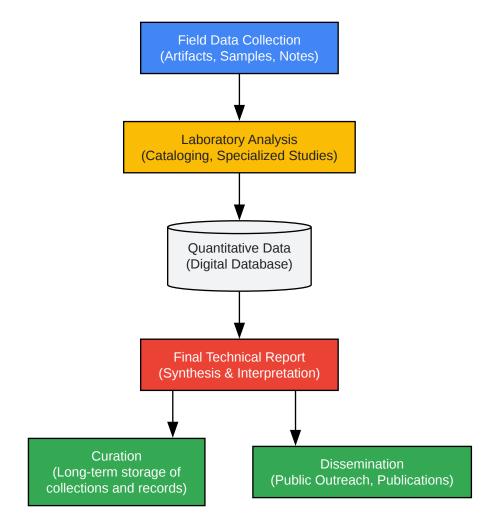
Lab No.	Sample No.	Material	Conventional Age (BP)	2-sigma Calibrated Range (AD)
Beta-12345	2025.01.FS12	Wood Charcoal	1150 ± 30	780 - 970

| Beta-12346 | 2025.01.FS25 | Carbonized Seed | 1120 ± 30 | 860 - 990 |

Application Note 3: Curation and Knowledge Dissemination

The final steps of the data recovery process involve ensuring the long-term preservation of the archaeological collection and sharing the knowledge gained.





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Relationship between data collection, analysis, and dissemination.

- Curation: All artifacts, field notes, photographs, and other project records must be prepared
 for permanent curation in an approved facility. This ensures that the collection is available for
 future research.
- Dissemination: The findings should be made accessible to the public and the professional community. This can include public lectures, websites, publications in peer-reviewed journals, and presentations at scientific conferences. This step fulfills the public trust component of archaeology and ensures the preserved information contributes to our collective understanding of the past.



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